molecular formula C8H10O3 B2821322 Methyl 5-oxospiro[2.3]hexane-1-carboxylate CAS No. 1518220-73-9

Methyl 5-oxospiro[2.3]hexane-1-carboxylate

Cat. No.: B2821322
CAS No.: 1518220-73-9
M. Wt: 154.165
InChI Key: BEEMBTUMRGXCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxospiro[2.3]hexane-1-carboxylate is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by its spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, with a ketone and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxospiro[2.3]hexane-1-carboxylate can be achieved through various methods. One common approach involves the isomerization of epoxy derivatives of methylenecyclobutane. For instance, methyl 3-methylenecyclobutane-1-carboxylate can be converted into the corresponding spirooxirane, which is then treated with lithium diisopropylamide in an aprotic medium to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification processes such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxospiro[2.3]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 5-oxospiro[2.3]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-oxospiro[2.3]hexane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar spirocyclic structure but with an oxygen atom in the ring.

    Methyl 3-methylenecyclobutane-1-carboxylate: Precursor in the synthesis of Methyl 5-oxospiro[2.3]hexane-1-carboxylate.

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

methyl 5-oxospiro[2.3]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEMBTUMRGXCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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